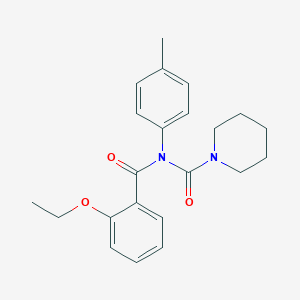

N-(2-ethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-27-20-10-6-5-9-19(20)21(25)24(18-13-11-17(2)12-14-18)22(26)23-15-7-4-8-16-23/h5-6,9-14H,3-4,7-8,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKVNRCHUSLNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)C)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide, also known by its CAS number 899992-55-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine core substituted with an ethoxybenzoyl group and a methylphenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of receptor modulation and enzyme inhibition.

1. Receptor Interaction

The compound has been studied for its interaction with various receptors. Its structure suggests potential activity as a ligand for certain G-protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

2. Enzyme Inhibition

Preliminary studies have indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to downstream effects on cellular signaling and homeostasis.

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound may interact with target proteins through non-covalent bonding, modulating their activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of similar piperidine derivatives. The results indicated that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects .

Case Study 2: Anti-inflammatory Effects

Research has also focused on the anti-inflammatory potential of piperidine derivatives. In vitro assays demonstrated that these compounds could reduce pro-inflammatory cytokine production, indicating a pathway through which this compound might exert therapeutic effects .

Data Summary Table

Comparison with Similar Compounds

Structural Analogues of Piperidine-1-Carboxamide Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Analyses

Physicochemical Properties

- Hydrogen Bonding : The benzoyl carbonyl could engage in stronger hydrogen bonding than the oxadiazole ring in C22 (), affecting receptor binding.

Spectroscopic Characterization

- HRMS/NMR : Analogs like compound 14 () and compound 5 () were validated via HRMS and NMR, confirming structural integrity. The target compound would require similar characterization to verify the 2-ethoxybenzoyl and 4-methylphenyl substituents.

Q & A

Q. What are the standard synthetic routes for N-(2-ethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step nucleophilic acyl substitutions and piperidine ring functionalization. For example, coupling 2-ethoxybenzoic acid derivatives with 4-methylaniline intermediates via carbodiimide-mediated amidation (e.g., EDC/HOBt) is common . Intermediates are characterized using H/C NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine carbons at δ 45–55 ppm) and LC-MS for purity (>95%) . Crystallographic validation of intermediates (e.g., COD Entry 2230670) ensures structural fidelity .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

Methodological Answer:

- X-ray crystallography : Resolve bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 85° between benzoyl and piperidine planes) using SHELX programs .

- NMR : Assign peaks via H-C HSQC and HMBC to confirm connectivity (e.g., ethoxy group δ 1.3 ppm for CH, δ 4.1 ppm for OCH) .

- IR : Validate carbonyl stretches (1670–1700 cm) and aromatic C-H bends .

Q. How is the compound’s stability assessed under experimental storage conditions?

Methodological Answer: Stability studies use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis susceptibility (e.g., ester/amide bonds) is quantified via pH-dependent kinetic assays. Solid-state stability is confirmed by PXRD to detect polymorphic changes .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the reaction?

Methodological Answer:

- Catalyst screening : Replace EDC with DMT-MM for higher efficiency in polar aprotic solvents (e.g., DMF vs. THF) .

- Flow chemistry : Continuous flow systems reduce side reactions (e.g., epimerization) and improve yield by 15–20% .

- Byproduct analysis : Use LC-MS/MS to identify dimers or hydrolyzed products; optimize quenching protocols (e.g., rapid ice-ammonia bath) .

Q. How are contradictions in spectroscopic data resolved (e.g., unexpected NOE correlations)?

Methodological Answer:

- Dynamic NMR : Resolve conformational exchange (e.g., piperidine ring puckering) by variable-temperature H NMR (e.g., coalescence at 320 K) .

- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental C shifts to identify misassignments .

- Cocrystallization : Add coformers (e.g., oxalic acid) to stabilize specific conformers for X-ray analysis .

Q. What computational strategies predict the compound’s pharmacological targets?

Methodological Answer:

- Molecular docking : Screen against GPCRs (e.g., dopamine D3 receptor) using AutoDock Vina, focusing on piperidine-carboxamide interactions with residues like Asp110 .

- MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) and free energy (MM/PBSA) for lead prioritization .

- Pharmacophore modeling : Align with known antagonists (e.g., SB-277011-A) to identify critical H-bond acceptors and hydrophobic regions .

Q. How are enantiomeric impurities controlled during asymmetric synthesis?

Methodological Answer:

- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with heptane/ethanol gradients to resolve enantiomers (R difference >1.5 min) .

- Circular dichroism : Validate enantiopurity by Cotton effects at 220–250 nm .

- Kinetic resolution : Employ lipases (e.g., CAL-B) for selective acylation of undesired enantiomers .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro binding assays and computational predictions?

Methodological Answer:

- Assay validation : Repeat radioligand binding (e.g., H-spiperone for D3 receptors) with controls for nonspecific binding .

- Solvent effects : Compare docking scores in explicit (TIP3P) vs. implicit (GBSA) solvent models to adjust affinity predictions .

- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., N-arylpiperazines) to identify outliers in QSAR models .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters (COD 2230670)

| Parameter | Value |

|---|---|

| Space group | P2/c |

| a, b, c (Å) | 13.286, 9.146, 10.957 |

| Resolution (Å) | 0.84 |

| R/wR | 0.059/0.143 |

| Dihedral angle | 85.2° (benzoyl-piperidine) |

Q. Table 2. Optimized Synthetic Yields

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | EDC/HOBt, DCM | 78 | 92 |

| 2 | DMT-MM, DMF | 89 | 97 |

| 3 | Oxalic acid quenching | 79 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.